molecular formula C8H16N2O2 B8344849 ethyl (S)-4-methyl-piperazine-2-carboxylate

ethyl (S)-4-methyl-piperazine-2-carboxylate

Cat. No. B8344849
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-ZETCQYMHSA-N
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Patent
US09340538B2

Procedure details

Ethyl 4-methylpiperazine-2-carboxylate (1.03 g, 6 mmol) was reacted with NaOH (0.48 g, 12 mmol) according to the procedure as described in Example 21, Step A to give the title compound as colorless oil (0.86 g, 100%). The compound was characterized by the following spectroscopic data:
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH:4]([C:8]([O:10]CC)=[O:9])[CH2:3]1.[OH-].[Na+]>>[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH:4]([C:8]([OH:10])=[O:9])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
CN1CC(NCC1)C(=O)OCC
Name
Quantity
0.48 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.